Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, featuring a triazolo-pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific molecular pathways. For instance, it inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α and nitric oxide . Additionally, it exerts neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar compounds to Octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include other triazolo-pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
1,2,4-Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK1/JAK2 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl ester group, which may contribute to its distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C22H29BrN4O3 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
octyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H29BrN4O3/c1-4-5-6-7-8-9-12-30-21(28)19-15(2)26-22-24-14-25-27(22)20(19)17-13-16(23)10-11-18(17)29-3/h10-11,13-14,20H,4-9,12H2,1-3H3,(H,24,25,26) |
InChI Key |
BRYQDCBZUGMBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C(NC2=NC=NN2C1C3=C(C=CC(=C3)Br)OC)C |
Origin of Product |
United States |
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